2-Aminooctahydropentalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminooctahydropentalene is a unique organic compound characterized by its fused bicyclic structure, which includes an amine group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of the amine group makes it reactive and versatile for different chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the catalytic hydrogenation of octahydropentalene, followed by amination using reagents such as ammonia or primary amines under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of 2-Aminooctahydropentalene may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or platinum on carbon are often used to facilitate the hydrogenation process. The amination step can be optimized using various catalysts and solvents to achieve high efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminooctahydropentalene undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts like palladium or platinum.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, followed by nucleophiles such as alcohols or thiols.
Major Products:
Oxidation: Nitroso-octahydropentalene, nitro-octahydropentalene.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted octahydropentalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Aminooctahydropentalene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of 2-Aminooctahydropentalene involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. In medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Aminopyrimidine: Known for its antitrypanosomal activity.
2-Aminothiophene: Used in the synthesis of optoelectronic devices and as a bioactive compound.
2-Aminoacetophenone: Utilized in flavor and fragrance industries.
Uniqueness: 2-Aminooctahydropentalene stands out due to its bicyclic structure, which imparts unique conformational properties and reactivity. This makes it a valuable compound for studying conformational dynamics and developing novel materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C8H15N |
---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
1,2,3,3a,4,5,6,6a-octahydropentalen-2-amine |
InChI |
InChI=1S/C8H15N/c9-8-4-6-2-1-3-7(6)5-8/h6-8H,1-5,9H2 |
InChI-Schlüssel |
IVXVPIOWIKLBGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.